(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester
CAS No.: 494195-98-1
Cat. No.: VC20823598
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494195-98-1 |
|---|---|
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | methyl (1S,5S,6R)-5-acetyloxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
| Standard InChI | InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1 |
| Standard InChI Key | CAHCTLXUBYFEJL-XHNCKOQMSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CC(=C[C@H]2[C@@H]1O2)C(=O)OC |
| SMILES | CC(=O)OC1CC(=CC2C1O2)C(=O)OC |
| Canonical SMILES | CC(=O)OC1CC(=CC2C1O2)C(=O)OC |
Introduction
Chemical Structure and Properties
(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester possesses a unique oxabicyclic structure with multiple functional groups that contribute to its chemical reactivity and synthetic utility. The compound features a 7-oxabicyclo[4.1.0]heptene core structure with three defined stereogenic centers at positions 1, 5, and 6, which are critical for its biological and synthetic applications .
The basic physicochemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 494195-98-1 |
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | Methyl (1S,5S,6R)-5-acetyloxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
| SMILES Notation | CC(=O)OC1CC(=CC2C1O2)C(=O)OC |
| InChI | InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1 |
| InChI Key | CAHCTLXUBYFEJL-XHNCKOQMSA-N |
The compound contains several key functional groups including an epoxide (oxirane ring), an acetyloxy group, a methyl ester, and a carbon-carbon double bond . These functional groups create a highly reactive molecule that is particularly useful in organic synthesis. The stereochemistry at positions 1, 5, and 6 is crucial for its specific reactivity patterns and applications in the synthesis of natural products .
Structural Features
The bicyclic structure of this compound contains a seven-membered ring system with an embedded epoxide bridge. The presence of the acetyloxy group at position 5 and the methyl ester functionality at position 3 creates a molecule with multiple reactive sites. The unsaturation at positions 2 and 3 (carbon-carbon double bond) provides additional synthetic versatility, making this compound particularly valuable as a building block in complex organic synthesis .
Physical Properties
The compound is reported to be soluble in common organic solvents such as chloroform and dichloromethane (DCM) . This solubility profile is consistent with its moderately polar nature, attributed to the presence of multiple oxygen-containing functional groups. The solubility characteristics facilitate its use in various synthetic transformations that require homogeneous reaction conditions.
Applications in Organic Synthesis
The primary application of (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester lies in its role as a key intermediate in the synthesis of epoxyquinols A, B, and C . These natural products have garnered significant attention due to their biological activities and complex molecular architectures.
Synthesis of Epoxyquinols
Epoxyquinols are a class of natural products with diverse biological activities, including antitumor, antibacterial, and immunosuppressive properties. The titled compound serves as a crucial intermediate in their total synthesis, as documented in the research publications by Shoji and colleagues . The stereochemical configuration of the compound is directly transferred to the final natural products, highlighting the importance of stereocontrol during its synthesis.
Building Block for Complex Molecules
Beyond epoxyquinols, this oxabicyclic compound has potential applications in the synthesis of other complex natural products and pharmaceutical intermediates. The unique combination of functional groups allows for selective transformations at different sites, enabling the construction of complex molecular scaffolds.
Biological Activities
While the compound itself is primarily used as a synthetic intermediate, there are indications of potential biological activities. The presence of the oxirane ring, acetyloxy group, and α,β-unsaturated ester functionality suggests possible biological reactivity.
Structure-Activity Relationships
The biological activities of this compound and its derivatives are likely influenced by:
Research Significance
The significance of (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester extends beyond its immediate applications in the synthesis of epoxyquinols. Its unique structural features make it a valuable model system for studying stereoselective reactions and developing new synthetic methodologies.
Contributions to Synthetic Methodology
The synthesis and applications of this compound have contributed to the development of:
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Stereoselective methods for constructing oxabicyclic frameworks
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Approaches for functionalization of complex bicyclic systems
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Strategies for the total synthesis of natural products with defined stereochemistry
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